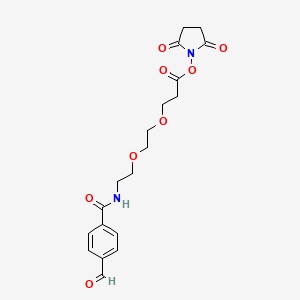

Ald-Ph-PEG2-NHS

Vue d'ensemble

Description

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C19H22N2O8 . It has a molecular weight of 406.4 .Chemical Reactions Analysis

This compound is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . This suggests that it can participate in reactions involving amines and aminooxy compounds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.4 and a molecular formula of C19H22N2O8 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Applications De Recherche Scientifique

1. Enhancing Protein Solubility and Bioactivity

PEGylation, a process of attaching polyethylene glycol (PEG) chains to proteins, is used to enhance the solubility and bioactivity of therapeutic proteins. For instance, PEGylation of bone morphogenetic protein-2 (BMP-2) using PEG aldehyde (PEG-AL) or PEG-NHS has shown improved solubility and partial N-terminal specificity, which may be beneficial for site-specific PEGylation processes. This method demonstrated that PEG-AL exhibited higher specificity than PEG-NHS and enhanced the cellular bioactivity of BMP-2 compared to its unmodified form (Hu & Sebald, 2011).

2. Drug Delivery for Rheumatoid Arthritis Treatment

The synthesis of Tocilizumab-Alendronate (TCZ-ALD) conjugate, using a linker of PDPH-PEG-NHS, demonstrates the application of PEG-NHS in targeted drug delivery for rheumatoid arthritis (RA) treatment. This conjugate, targeting the interleukin-6 receptor, showed promising results in in vitro and in vivo studies for RA treatment (Lee et al., 2017).

3. Stabilizing and Enhancing Enzyme Activity

PEGylation has been used to enhance the stability and activity of enzymes. For example, cellulase modified with mPEG-ALD and mPEG-SPA showed excellent stability and performance in hydrolyzing natural cellulose, highlighting the potential of this approach in industrial applications (Lu et al., 2018).

4. Low-Fouling Material for Drug Delivery and Tissue Engineering

Alkyne-functionalized PEG (PEG(Alk)) has been used to create low-fouling films and capsules for drug delivery and tissue engineering. This approach leverages the unique properties of PEG to create materials that are stable under physiological conditions and degrade under specific conditions, ideal for controlled drug release (Leung et al., 2011).

5. Improving Biological Potency of Proteins

PEGylation can enhance the biological potency of proteins. A study on the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) with methoxy polyethylene glycol propionaldehydes (mPEG-ALD) showed that optimal reaction conditions could lead to significant retention of biological activities, important for therapeutic applications (Behi et al., 2017).

6. Biocompatibility and Immunoreactivity in Therapeutics

Genetic engineering combined with PEGylation can be used to create biotherapeutic agents with reduced immunoreactivity and enhanced catalytic function. This approach was demonstrated with alginate lyase enzymes, where site-specific PEGylation maintained high catalytic proficiency and significantly reduced immunoreactivity (Lamppa et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . Its primary targets are molecules with aminooxy moieties . The benzaldehyde group in the this compound compound can readily react with these aminooxy moieties .

Mode of Action

The interaction of this compound with its targets involves the reaction of the benzaldehyde group with aminooxy moieties . This reaction results in the formation of a stable bond between the this compound compound and the target molecule .

Biochemical Pathways

Given its role as a linker in bio-conjugation , it can be inferred that it plays a crucial role in facilitating the attachment of various bioactive molecules to target proteins or cells.

Pharmacokinetics

It is known that the compound is soluble in dmso, dcm, and dmf , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a linker in bio-conjugation . By forming stable bonds with target molecules, it enables the attachment of various bioactive molecules to these targets .

Action Environment

It is known that the compound is stable at -20°c , suggesting that temperature could be a significant environmental factor influencing its stability.

Analyse Biochimique

Biochemical Properties

Ald-Ph-PEG2-NHS is an amine-reactive PEG aldehyde . The benzaldehyde group in this compound can react with aminooxy moiety . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aminooxy groups.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with aminooxy groups present in biomolecules . This reaction results in the formation of a stable covalent bond, thereby attaching the PEG chain to the biomolecule. This PEGylation process can influence the activity of the biomolecule, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored at -20°C , suggesting that it is stable under these conditions.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMWHHLUUIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

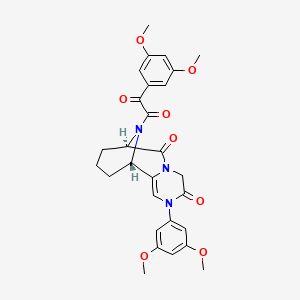

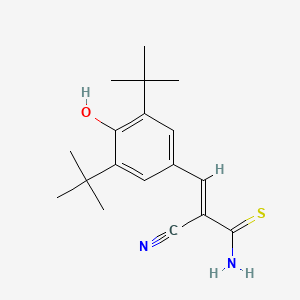

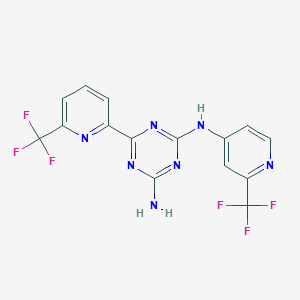

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)